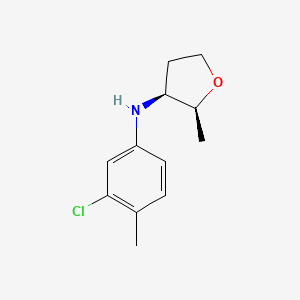

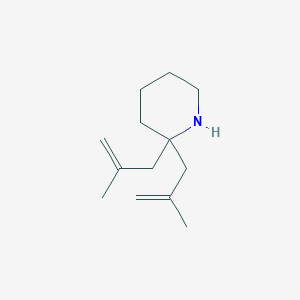

![molecular formula C22H22N4OS2 B2467459 3-((5-(cyclopentylthio)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one CAS No. 847402-77-1](/img/structure/B2467459.png)

3-((5-(cyclopentylthio)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "3-((5-(cyclopentylthio)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one" is a synthetic organic compound belonging to the class of heterocyclic compounds, more specifically benzo[d]thiazol-2(3H)-ones. This compound is notable for its structural complexity and diverse chemical properties, making it of interest in various fields of research, including medicinal chemistry, material science, and chemical engineering.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of "3-((5-(cyclopentylthio)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one" typically involves multistep organic reactions, which can be summarized as follows:

Formation of the benzo[d]thiazole ring: : This is often achieved through the cyclization of o-aminothiophenol with a suitable carboxylic acid derivative under acidic or basic conditions.

Introduction of the triazole moiety: : The 1,2,4-triazole ring can be synthesized via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne.

Addition of the cyclopentylthio and o-tolyl groups: : These substituents are usually introduced via nucleophilic substitution or electrophilic aromatic substitution reactions.

Final coupling: : The synthesized intermediate compounds are then coupled under optimized conditions to form the final product.

Industrial Production Methods

In an industrial setting, the production of such a complex molecule often involves:

Optimization of reaction conditions: : Ensuring high yield and purity while minimizing costs and environmental impact.

Use of catalysts: : To accelerate reaction rates and increase selectivity.

Scale-up procedures: : Adapting lab-scale reactions to larger scales, considering factors like heat transfer, mixing, and mass transfer.

Chemical Reactions Analysis

Types of Reactions It Undergoes

This compound can participate in various types of chemical reactions:

Oxidation: : May undergo oxidative cleavage or modification in the presence of strong oxidizing agents.

Reduction: : Can be reduced under appropriate conditions, potentially altering the triazole or thiazole rings.

Substitution: : Both nucleophilic and electrophilic substitutions can occur, especially on the aromatic rings and the triazole moiety.

Common Reagents and Conditions

Oxidation: : Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: : Conditions involving hydrogenation (H2/Pd) or metal hydrides (LiAlH4).

Substitution: : Various halides and catalysts like AlCl3 for electrophilic aromatic substitution.

Major Products Formed

Depending on the reaction type, products may include modified versions of the original compound, with alterations in the substituents or ring structures.

Scientific Research Applications

Chemistry

In synthetic chemistry, this compound serves as a building block for creating more complex molecules due to its reactive functional groups.

Biology

Medicine

There is ongoing research into its potential therapeutic uses, such as anticancer, antimicrobial, or anti-inflammatory properties.

Industry

In material science, it could be used to develop new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which this compound exerts its effects can involve:

Binding to molecular targets: : Such as enzymes, receptors, or nucleic acids, altering their function.

Disruption of biochemical pathways: : By interfering with normal cellular processes.

Molecular Targets and Pathways

Its precise molecular targets and pathways are often identified through experimental studies, including binding assays and cellular analysis.

Comparison with Similar Compounds

Comparison with Other Compounds

When compared to similar compounds, such as other triazole or benzo[d]thiazole derivatives, "3-((5-(cyclopentylthio)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one" stands out due to its unique substituent pattern, which imparts specific chemical and biological properties.

List of Similar Compounds

1,2,4-Triazole derivatives

Benzo[d]thiazole derivatives

Cyclopentylthio-substituted compounds

The distinctiveness of this compound lies in its combination of structural features, making it a versatile molecule for various applications.

Properties

IUPAC Name |

3-[[5-cyclopentylsulfanyl-4-(2-methylphenyl)-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N4OS2/c1-15-8-2-5-11-17(15)26-20(23-24-21(26)28-16-9-3-4-10-16)14-25-18-12-6-7-13-19(18)29-22(25)27/h2,5-8,11-13,16H,3-4,9-10,14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJSTUHSHGMDUCX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N2C(=NN=C2SC3CCCC3)CN4C5=CC=CC=C5SC4=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N4OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

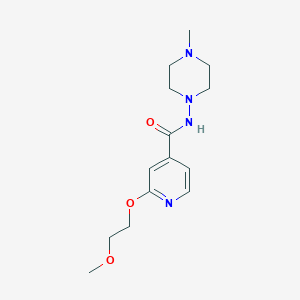

![3-chloro-N-(3-(dimethylamino)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzo[b]thiophene-2-carboxamide hydrochloride](/img/structure/B2467376.png)

![N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-2-(methylsulfanyl)benzamide](/img/structure/B2467378.png)

![2-[(2-methoxyethyl)amino]-3-[(1E)-[(2-methoxyethyl)imino]methyl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2467379.png)

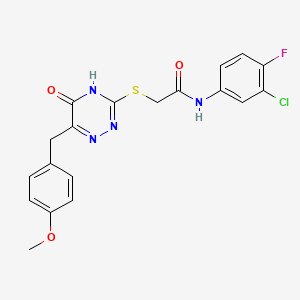

![N-(3-chlorophenyl)-2-((3-cyclopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2467382.png)

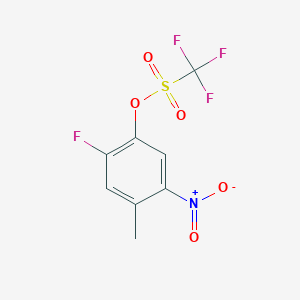

![ethyl 3-methyl-5-{2-oxa-5-azabicyclo[2.2.1]heptane-5-sulfonyl}-1-benzofuran-2-carboxylate](/img/structure/B2467388.png)

![1-(3-{[(6-Methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)-2-phenoxyethan-1-one](/img/structure/B2467391.png)

![diendo-3-Benzoyl-bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B2467397.png)